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Compound of Interest

Compound Name: 6H-Imidazo[4,5-B]pyridine

Cat. No.: B15397367

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
the core heterocyclic compound, 6H-Imidazo[4,5-b]pyridine. Designed for researchers,
scientists, and professionals in drug development, this document summarizes key nuclear
magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. It also outlines
detailed experimental protocols for acquiring such data.

Spectroscopic Data Summary

The following tables present a summary of the key spectroscopic data for 6H-Imidazo[4,5-
b]pyridine. It is important to note that the data for the unsubstituted parent compound is limited
in the literature. Therefore, the presented data is a composite, derived from various substituted
imidazo[4,5-b]pyridine derivatives found in published research. The chemical shifts and
absorption frequencies represent the characteristic values for the core heterocyclic structure.

'H NMR (Proton NMR) Data

Solvent: DMSO-de Frequency: 400 MHz
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Chemical Shift (d)

Coupling Constant

Proton Multiplicity

ppm (J) Hz
H-2 ~8.20 S
H-5 ~8.30 dd J=4.7,14
H-6 ~7.30 dd J=28.0,4.7
H-7 ~8.10 dd J=8.0,14
NH (imidazole) ~13.8 brs

Note: Chemical shifts are approximate and can vary based on solvent and substitution.[1]

3C NMR (Carbon-13 NMR) Data

Solvent: DMSO-ds Frequency: 151 MHz

Carbon Chemical Shift (&) ppm
C-2 ~145.0
C-3a ~134.0
C-5 ~145.5
C-6 ~118.5
C-7 ~127.0
C-7a ~148.0

Note: These values are estimations for the unsubstituted core, derived from substituted

analogs.[1]

IR (Infrared) Spectroscopy Data

Sample Preparation: KBr Disc
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Functional Group

Absorption Range (cm~1)

Intensity

N-H Stretch (imidazole) 3300-3500 Medium, Broad
C-H Stretch (aromatic) 3000-3100 Medium

C=N Stretch 1620-1680 Medium

C=C Stretch (aromatic) 1400-1600 Medium to Strong
C-N Stretch 1250-1350 Strong

C-H Bend (out-of-plane) 700-900 Strong

Note: These are characteristic absorption ranges for aromatic nitrogen heterocycles.[2][3][4][5]

Mass Spectrometry (MS) Data

lonization Method: Electron lonization (EI)

Fragment m/z (mass-to-charge ratio) Relative Intensity (%)
[M]* 119.05 100

M-HCN]+ 92.04 Variable

[

[M-2HCN]* 65.03 Variable

Note: The molecular ion peak ([M]*) is expected to be the base peak. Fragmentation patterns

can vary with ionization energy.[6]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These

protocols are generalized for the analysis of heterocyclic aromatic compounds like 6H-

Imidazo[4,5-b]pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:
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e Weigh 5-10 mg of the 6H-Imidazo[4,5-b]pyridine sample.

» Dissolve the sample in approximately 0.7-1.0 mL of a deuterated solvent (e.g., DMSO-de,
CDCl3) in a clean vial.

o Transfer the solution to a standard 5 mm NMR tube, ensuring the sample height is adequate
for the instrument's detector (typically 4-5 cm).

2. 'H NMR Acquisition:

e The *H NMR spectra are typically recorded on a 400 MHz or 600 MHz spectrometer.

e Acquire the spectrum at room temperature.

» Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).

o Use a sufficient number of scans to achieve a good signal-to-noise ratio.

o Process the raw data by applying a Fourier transform, phase correction, and baseline
correction.

o Reference the chemical shifts to the residual solvent peak or an internal standard like
tetramethylsilane (TMS).

3. 3C NMR Acquisition:

e The 13C NMR spectra are recorded on the same spectrometer, typically at a frequency of 101
MHz or 151 MHz.

o Employ proton decoupling to simplify the spectrum to single lines for each unique carbon
atom.

o A wider spectral width is necessary to cover the carbon chemical shift range (e.g., 0-160
ppm).

e Alarger number of scans is required compared to *H NMR due to the lower natural
abundance of the 13C isotope.

e Process the data similarly to the *H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

1. Sample Preparation (KBr Pellet Method):

e Thoroughly grind 1-2 mg of the solid 6H-Imidazo[4,5-b]pyridine sample with approximately
100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a
fine, homogeneous powder is obtained.

o Transfer a portion of the powder into a pellet press.

o Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent
pellet.
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2. Data Acquisition:

o Record a background spectrum of the empty sample compartment to subtract atmospheric
contributions (COz, H20).

» Place the KBr pellet in the sample holder of the FT-IR spectrometer.

e Acquire the sample spectrum, typically in the range of 4000-400 cm~1.

o Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

e The final spectrum is presented as percent transmittance or absorbance versus wavenumber
(cm™2).

Mass Spectrometry (MS)

1. Sample Introduction:

» For volatile compounds, a direct insertion probe or gas chromatography (GC) inlet can be
used.

¢ Introduce a small amount of the solid sample into a capillary tube for the direct insertion

probe.
e The sample is heated in the vacuum of the mass spectrometer to induce vaporization.

2. lonization:

 In Electron lonization (El), the vaporized sample molecules are bombarded with a high-
energy electron beam (typically 70 eV), causing ionization and fragmentation.

3. Mass Analysis:

e The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight
analyzer).
e The analyzer separates the ions based on their mass-to-charge ratio (m/z).

4. Detection:

e An electron multiplier or other detector records the abundance of each ion.
e The resulting mass spectrum is a plot of relative intensity versus m/z. High-resolution mass
spectrometry (HRMS) can be used to determine the exact molecular formula.

Visualization of Spectroscopic Analysis Workflow
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The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 6H-Imidazo[4,5-b]pyridine.
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Caption: General workflow for the spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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